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Introduction
In the landscape of modern medicinal chemistry and pharmaceutical development, the

strategic design and synthesis of novel therapeutic agents rely heavily on the availability of

versatile chemical building blocks. Among these, halogenated heterocyclic compounds are of

paramount importance due to their unique electronic properties and their utility in a wide array

of synthetic transformations. 5-Bromo-4-chloropyridin-3-amine is a trifunctional pyridine

derivative that has emerged as a significant scaffold. Its distinct arrangement of an amine

group and two different halogen atoms on the pyridine core provides a platform for

regioselective modifications, making it an invaluable intermediate in the construction of

complex molecular architectures for drug discovery programs.[1]

This guide offers a comprehensive technical overview of 5-Bromo-4-chloropyridin-3-amine,

designed for researchers, medicinal chemists, and drug development professionals. We will

delve into its core chemical and physical properties, explore its reactivity profile with a focus on

key synthetic transformations, outline potential synthetic strategies, and discuss its applications

as a pivotal starting material for pharmaceutical ingredients.

Core Chemical and Physical Properties
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The fundamental physicochemical properties of 5-Bromo-4-chloropyridin-3-amine are

foundational to its application in synthesis. These properties dictate solubility, reactivity, and

handling requirements.

Property Value Source

CAS Number 89283-92-1 [2][3][4]

Molecular Formula C₅H₄BrClN₂ [4]

Molecular Weight 207.45 g/mol [4][5]

Appearance Solid [4]

Purity Typically ≥97% [4]

InChI
InChI=1S/C5H4BrClN2/c6-3-1-

9-2-4(8)5(3)7/h1-2H,8H2
[4]

InChIKey
KAJRLYHBOIPDLW-

UHFFFAOYSA-N
[4]

Structural Elucidation and Spectroscopic Data
Confirmation of the structure and purity of 5-Bromo-4-chloropyridin-3-amine is critical for its

use in synthesis. Standard analytical techniques are employed for its characterization. While

specific spectral data is proprietary to suppliers, documentation including NMR, HPLC, and LC-

MS is typically available upon request from commercial vendors, ensuring the material meets

the rigorous standards required for pharmaceutical research.[2]

Reactivity Profile and Synthetic Utility
The synthetic versatility of 5-Bromo-4-chloropyridin-3-amine stems from the distinct reactivity

of its three functional groups: the amino group, the bromine atom, and the chlorine atom, all

situated on an electron-deficient pyridine ring.

Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient, and this effect is most pronounced at the

positions ortho and para (2, 4, 6) to the ring nitrogen. This electronic characteristic activates
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these positions for nucleophilic aromatic substitution.[6] In 5-Bromo-4-chloropyridin-3-amine,

the chlorine atom is at the activated 4-position, making it the more probable site for

displacement by nucleophiles compared to the bromine at the 5-position. The amino group at

the 3-position further influences the electronic landscape of the ring.

Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position is an excellent handle for transition metal-catalyzed cross-

coupling reactions. The carbon-bromine bond is more reactive than the carbon-chlorine bond in

typical palladium-catalyzed processes like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig

reactions.[7][8] This differential reactivity allows for the selective introduction of a wide range of

substituents (e.g., aryl, heteroaryl, alkyl groups) at the C5 position while leaving the C4-chloro

substituent intact for subsequent transformations. This sequential, site-selective

functionalization is a cornerstone of modern library synthesis for lead optimization.

Reactions of the Amino Group
The primary aromatic amine at the 3-position can undergo a variety of classical

transformations. It can be acylated, alkylated, or used as a nucleophile in its own right.[7]

Furthermore, it can be converted to a diazonium salt, which can then be subjected to

Sandmeyer-type reactions to introduce a wide range of other functional groups, including

hydroxyl, cyano, or additional halogens. This capability adds another layer of synthetic

diversity.[9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.researchgate.net/post/Why-2-amino-4-bromopyridine-is-more-reactive-to-nucleophilic-substitution-reaction-than-2-amino-5-bromopyridine
https://www.benchchem.com/product/b1524581?utm_src=pdf-body
https://www.mdpi.com/1420-3049/22/2/190
https://pubs.acs.org/doi/pdf/10.1021/acscatal.5c07745
https://www.mdpi.com/1420-3049/22/2/190
https://patents.google.com/patent/CN103420903A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1524581?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key Reaction Pathways
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Caption: Key synthetic transformations of 5-Bromo-4-chloropyridin-3-amine.

Synthesis Strategies
While specific, detailed protocols for the industrial-scale synthesis of 5-Bromo-4-
chloropyridin-3-amine are often proprietary, a logical synthetic pathway can be devised based

on established heterocyclic chemistry principles. A common approach involves the sequential

halogenation and functionalization of a simpler pyridine precursor.

Illustrative Synthetic Workflow
A plausible laboratory-scale synthesis could begin with a readily available aminopyridine. The

process would involve controlled, regioselective introduction of the halogen atoms.

Step 1: Bromination: An aminopyridine precursor, such as 4-chloropyridin-3-amine, could

undergo electrophilic bromination. The directing effects of the existing amine and chloro groups
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would guide the incoming bromine atom. Reagents like N-Bromosuccinimide (NBS) are

commonly used for such transformations.[9]

Step 2: Nitration and Reduction (Alternative to starting with aminopyridine): An alternative route

could start from 5-bromo-4-chloropyridine. Nitration followed by reduction of the nitro group

would yield the desired amine.

Step 3: Purification: The final product would be isolated and purified using standard techniques

such as recrystallization or column chromatography to achieve the high purity required for

pharmaceutical applications.

Conceptual Synthesis of 5-Bromo-4-chloropyridin-3-amine

4-Chloropyridin-3-amine
(Precursor)
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(e.g., NBS in CH₂Cl₂)

5-Bromo-4-chloropyridin-3-amine

Work-up & Purification
(Extraction, Chromatography)
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Caption: A plausible synthetic route to 5-Bromo-4-chloropyridin-3-amine.

Applications in Drug Discovery
The true value of 5-Bromo-4-chloropyridin-3-amine is realized in its application as a versatile

building block for creating libraries of drug candidates. The presence of chlorine is a common
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feature in many FDA-approved drugs, contributing to modified metabolic stability, binding

affinity, and bioavailability.[10]

The trifunctional nature of this pyridine derivative allows for a "build-and-couple" strategy. For

instance, a medicinal chemist can first perform a Suzuki-Miyaura coupling at the bromo position

to install a desired aryl group. The resulting intermediate can then undergo nucleophilic

substitution at the chloro position to add another point of diversity. Finally, the amine can be

functionalized to fine-tune solubility or create another vector for interaction with a biological

target. This systematic and regioselective approach is highly efficient for structure-activity

relationship (SAR) studies.

While specific drugs derived directly from this starting material are often proprietary until late-

stage development, its structural motifs are found in compounds targeting a wide range of

diseases. Halogenated aminopyridines are key components in the synthesis of kinase

inhibitors for oncology, as well as agents targeting G-protein coupled receptors (GPCRs) and

other enzyme classes.[1]

Safety and Handling
As with any active chemical reagent, proper handling of 5-Bromo-4-chloropyridin-3-amine is

essential. Based on available GHS classifications, it is considered a hazardous substance.

Hazard Class GHS Classification

Acute Toxicity, Oral Toxic or Harmful if swallowed[5][11][12]

Skin Corrosion/Irritation Causes skin irritation[5][11][12]

Eye Damage/Irritation
Causes serious eye damage or irritation[5][11]

[12]

Respiratory Irritation May cause respiratory irritation[11]

Recommended Handling Procedures:

Use in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat,

and chemical-resistant gloves.

Avoid inhalation of dust and direct contact with skin and eyes.

Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion
5-Bromo-4-chloropyridin-3-amine stands out as a high-value intermediate for the

pharmaceutical industry. Its well-defined structure, characterized by three distinct and

strategically positioned functional groups, provides a robust platform for the synthesis of

complex and diverse molecular libraries. The ability to perform regioselective modifications via

cross-coupling, nucleophilic substitution, and amine chemistry makes it an indispensable tool

for medicinal chemists. Understanding its chemical properties, reactivity, and safe handling is

crucial for leveraging its full potential in the quest for novel and effective therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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